molecular formula C26H15BrN2O7 B412434 5-(4-nitrophenyl)-3-(4-bromophenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane) CAS No. 312309-22-1

5-(4-nitrophenyl)-3-(4-bromophenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)

Cat. No.: B412434
CAS No.: 312309-22-1
M. Wt: 547.3g/mol
InChI Key: OZGITDSQJXVSFG-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone is a complex organic compound with a unique spiro structure. This compound features both bromophenyl and nitrophenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions. Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone
  • 1-(4-bromophenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone

Uniqueness

1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone is unique due to its specific combination of bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

312309-22-1

Molecular Formula

C26H15BrN2O7

Molecular Weight

547.3g/mol

IUPAC Name

1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H15BrN2O7/c27-14-7-5-13(6-8-14)21-19-20(26(36-21)22(30)17-3-1-2-4-18(17)23(26)31)25(33)28(24(19)32)15-9-11-16(12-10-15)29(34)35/h1-12,19-21H

InChI Key

OZGITDSQJXVSFG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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